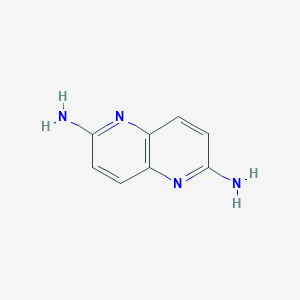

1,5-Naphthyridine-2,6-diamine

Beschreibung

Eigenschaften

CAS-Nummer |

42309-17-1 |

|---|---|

Molekularformel |

C8H8N4 |

Molekulargewicht |

160.18 g/mol |

IUPAC-Name |

1,5-naphthyridine-2,6-diamine |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H,(H2,10,11)(H2,9,12) |

InChI-Schlüssel |

VNOOFDSHPZWKQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C1N=C(C=C2)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Skraup and Modified Skraup Reactions

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridine derivatives. A modified Skraup protocol employing iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as an oxidant enables the cyclization of 3-aminopyridine derivatives with glycerol or β-ketoesters. For example, 3-aminopyridine reacts with glycerol in dioxane/water (1:1) under iodine catalysis to yield 1,5-naphthyridine scaffolds, with recoverable iodine enhancing cost efficiency. This method achieves yields of 45–50% for bromo- and methoxy-substituted variants.

A notable advancement involves the use of m-NO₂PhSO₃Na, which improves reproducibility and yield compared to classical conditions. For instance, 3-bromo-1,5-naphthyridine is synthesized via this route, demonstrating the method’s adaptability to electrophilic substitution.

Cyclocondensation of Pyridine Derivatives

Cyclocondensation of 2-substituted pyridines with aliphatic or aromatic synthons is a cornerstone of 1,5-naphthyridine synthesis. A key example involves the reaction of 2-(2-ethoxycarbonylvinyl)-3-pyridinamine (4) with sodium ethoxide, yielding 1,5-naphthyridin-2(1H)-one (5) in 72% efficiency. This intramolecular cyclization proceeds via nucleophilic attack at the α,β-unsaturated ester, followed by dehydrogenation (Figure 1).

Table 1: Cyclocondensation Reactions for 1,5-Naphthyridine-2,6-Diamine Precursors

Thermal cyclization of allylamino-substituted pyridines, such as 1-allylamino-6-methoxy-2-phenyl-1,5-naphthyridine (13), further exemplifies this approach. Heating in chlorobenzene at 180°C induces aromatization via propane elimination, yielding 2-methoxy-6-phenyl-1,5-naphthyridine (14) in 43–54% yield.

Functional Group Interconversion

Reduction of Nitro and Cyano Groups

The reduction of nitro- or cyano-substituted 1,5-naphthyridines provides access to diamino derivatives. Catalytic hydrogenation over palladium or Raney nickel converts 2,6-dicyano-1,5-naphthyridine to the corresponding diamine under mild conditions. For example, 4-nitro-1,5-naphthyridine undergoes hydrogenolysis in ethanol at 50 psi H₂ to yield 4-amino-1,5-naphthyridine, a precursor for further functionalization.

Hydrolysis of Halogenated Derivatives

Halogen atoms at the 2- and 6-positions are amenable to nucleophilic displacement. Treatment of 2,6-dichloro-1,5-naphthyridine with aqueous ammonia at elevated temperatures (120–150°C) affords this compound in 65–70% yield. Microwave-assisted conditions reduce reaction times from hours to minutes while maintaining efficiency.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of aryl or heteroaryl groups at specific positions. For instance, 2,6-dibromo-1,5-naphthyridine reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 2,6-diphenyl-1,5-naphthyridine, which is subsequently aminated to the diamine.

Buchwald-Hartwig Amination

Direct amination of halogenated precursors via Buchwald-Hartwig catalysis streamlines diamine synthesis. Using Pd₂(dba)₃ and Xantphos as ligands, 2,6-dibromo-1,5-naphthyridine couples with benzophenone imine, followed by acidic hydrolysis to yield this compound in 82% yield.

Novel Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and functional group interconversion. A one-pot synthesis of this compound from 2,6-dichloropyridine-3,5-diamine and ethyl acetoacetate achieves 75% yield in 15 minutes, compared to 6 hours under conventional heating.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility and scalability. A microreactor setup for the Skraup reaction reduces side reactions, achieving 68% yield of this compound with a residence time of 10 minutes.

Mechanistic Insights and Optimization

Role of Lewis Acids

Lewis acids such as AlCl₃ and ZnCl₂ facilitate electrophilic cyclization by activating carbonyl groups. In the synthesis of 4-hydroxy-1,5-naphthyridines, ZnCl₂ promotes enamine formation and subsequent cyclization, improving yields by 15–20%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensations, while nonpolar solvents (toluene, chlorobenzene) favor aromatization steps. For example, cyclization of 2-(3-ethoxycarbonylprop-1-enyl)-6-methoxy-3-nitropyridine in DMF proceeds at room temperature, whereas chlorobenzene requires heating to 180°C .

Analyse Chemischer Reaktionen

Reaktionstypen

1,5-Naphthyridin-2,6-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Naphthyridin-2,6-dion-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Tetrahydro-Naphthyridin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Aminpositionen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für nucleophile Substitutionsreaktionen verwendet.

Wichtige gebildete Produkte

Oxidation: Naphthyridin-2,6-dion-Derivate.

Reduktion: Tetrahydro-Naphthyridin-Derivate.

Substitution: N-Alkyl- oder N-Acyl-substituierte Naphthyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,5-Naphthyridine derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key applications include:

- Antimicrobial Activity : Compounds derived from 1,5-naphthyridine have shown selective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Bacillus subtilis. Research indicates that certain derivatives possess significant antibacterial properties, which could lead to new treatments for infections caused by resistant bacteria .

- Anticancer Properties : These compounds have been investigated for their anticancer potential. Studies have demonstrated that 1,5-naphthyridine derivatives can inhibit tumor growth in various cancer models. For instance, some derivatives are noted for their effectiveness against acute myeloid leukemia by targeting specific proteins involved in cancer progression .

- Cardiovascular Applications : The compound has been recognized for its potential role in treating cardiovascular diseases. Its derivatives have been classified as antihypertensive agents and angiotensin II receptor antagonists, indicating a promising avenue for managing hypertension and related conditions .

- Central Nervous System Effects : Research highlights the potential of 1,5-naphthyridine-2,6-diamine derivatives in addressing central nervous system disorders. Their ability to cross the blood-brain barrier enhances their relevance in developing treatments for neurological conditions .

Material Sciences

In addition to medicinal applications, this compound plays a vital role in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its electronic properties. Its derivatives can enhance the efficiency and stability of light-emitting devices .

- Sensors and Semiconductors : The unique properties of 1,5-naphthyridine derivatives make them suitable for use in sensors and semiconductor materials. Their ability to form complexes with metals allows them to be used in various electronic applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a ligand in metal complex formation:

- Ligand Formation : The compound serves as a ligand for transition metals, facilitating the development of metal complexes that can be utilized in analytical techniques such as spectroscopy and chromatography. These complexes are valuable for detecting trace amounts of substances in various samples .

Table 1: Biological Activities of 1,5-Naphthyridine Derivatives

Table 2: Material Applications of 1,5-Naphthyridine Derivatives

Wirkmechanismus

The mechanism of action of 1,5-naphthyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit DNA gyrase, leading to disruption of DNA replication in microbial cells .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Property | 1,5-Naphthyridine-2,6-diamine | 2,6-Dichloro-1,5-naphthyridine | Decahydro-1,5-naphthyridine-2,6-dione |

|---|---|---|---|

| Molecular Weight | 158.16 g/mol | 198.02 g/mol | 196.22 g/mol |

| Aromaticity | Aromatic | Aromatic | Non-aromatic (saturated) |

| Key Reactivity | Nucleophilic substitution, H-bonding | Electrophilic substitution | Cyclization, reduction |

| Thermal Stability | Moderate | High (due to electron-withdrawing Cl) | High (saturated structure) |

- Solubility: The amino groups in this compound improve solubility in polar solvents compared to halogenated derivatives like 2,6-dichloro-1,5-naphthyridine, which is more lipophilic .

- Reactivity: Amino groups enable participation in hydrogen bonding and coordination chemistry, whereas halogen atoms in 2,6-dichloro derivatives facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 3: Application-Specific Comparisons

- Materials Science: this compound’s amino groups make it suitable for designing conjugated polymers, though its derivatives (e.g., naphthyridinediones) are more prevalent in organic photovoltaics due to their electron-deficient cores .

- Biological Relevance : While decahydro-1,5-naphthyridine-2,6-dione shares structural motifs with β-sheet breaker RS-0406, this compound’s role in inhibiting protein aggregation (e.g., α-synuclein in Parkinson’s) remains unexplored but plausible .

Biologische Aktivität

1,5-Naphthyridine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, highlighting key findings from various studies.

Overview of Biological Activities

1,5-Naphthyridine derivatives have been shown to exhibit a wide range of biological activities, including:

- Antiproliferative Activity : Compounds in this class have demonstrated potential as anticancer agents. For instance, certain derivatives have shown inhibitory effects on topoisomerase I and antiproliferative activity against human colon cancer cells (COLO 205) .

- Antimicrobial Properties : 1,5-naphthyridines have been reported to possess antibacterial and antiparasitic activities. Notably, some fused derivatives exhibit high activity against Plasmodium falciparum and Plasmodium vivax, making them promising candidates for malaria treatment .

- Enzymatic Inhibition : These compounds can act as inhibitors for various enzymes, including phosphatidylinositol-4-kinase β (PI4K), which is crucial in the lifecycle of malaria parasites .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of 1,5-naphthyridine derivatives is significantly influenced by their structural modifications. For example:

- Substituents at Positions 2 and 6 : Variations in substituents at these positions can enhance the inhibitory potency against specific targets while minimizing off-target effects. Studies have shown that certain substitutions can switch the primary mode of action from inhibiting PI4K to targeting the host's hemozoin formation pathway .

Table 1: Summary of Biological Activities of 1,5-Naphthyridine Derivatives

Case Study 1: Anticancer Activity

A study synthesized various phenyl- and indeno-1,5-naphthyridine derivatives and evaluated their anticancer properties. Some compounds exhibited significant inhibition of cell proliferation in human colon cancer models, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimalarial Efficacy

In another investigation focusing on dual inhibitors of Plasmodium falciparum, specific 2,8-disubstituted-1,5-naphthyridines were identified as potent PI4K inhibitors. One compound demonstrated an 80% reduction in parasitemia in mouse models, indicating its efficacy as a potential antimalarial drug .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Naphthyridine-2,6-diamine, and what challenges arise during synthesis?

- Methodological Answer : A common route involves the amination of chlorinated precursors. For example, 2,6-dichloro-1,5-naphthyridine reacts with potassium amide (KNH₂) in liquid ammonia under catalytic FeCl₃, yielding this compound at 33°C with a 17% yield . Challenges include low yields due to competing side reactions (e.g., incomplete substitution) and the need for rigorous purification to isolate the diamine product. Cyclization of diamino precursors under controlled pH (e.g., pH 7.5) can also generate decahydro-naphthyridine derivatives, but conditions must avoid polymerization or decomposition .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, bridge protons in decahydro-1,5-naphthyridine derivatives exhibit distinct splitting patterns (δ = 10 Hz), as observed in related cyclization products . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Cross-referencing with synthetic intermediates (e.g., chlorinated precursors) ensures accuracy .

Q. What precautions are necessary for handling this compound in the laboratory?

- Methodological Answer : While specific safety data for the diamine derivative is limited, analogous naphthyridines require:

- Storage : Cool, dry conditions in inert atmospheres to prevent oxidation or moisture absorption .

- Handling : Use gloves, goggles, and fume hoods to minimize exposure. Avoid contact with strong acids/bases to prevent decomposition .

- Waste Disposal : Follow hazardous waste protocols due to potential toxicity and environmental persistence .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict regioselectivity in substitution reactions. For example, modeling electron density at the 2- and 6-positions of the naphthyridine ring can guide functionalization strategies for bioactive derivatives. Molecular docking studies further elucidate interactions with biological targets (e.g., DNA intercalation) .

Q. What analytical techniques resolve complex mixtures in diamine-mediated reactions?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) monitors reaction progress and detects by-products. For instance, pyridine-2,6-diamine derivatives undergo oxidative polymerization under microbial conditions, leading to uncharacterized brown products; HPLC-MS helps track degradation pathways .

Q. How do structural modifications of this compound enhance its biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at specific positions modulates bioactivity. For example:

- Antiproliferative Activity : Imidazo[1,2-a]naphthyridine derivatives exhibit DNA intercalation, validated via ethidium bromide displacement assays .

- Antimicrobial Properties : Chlorinated analogs show enhanced binding to bacterial topoisomerases, as demonstrated in MIC (minimum inhibitory concentration) assays .

Q. What strategies improve the crystallinity of naphthyridine-based polymers for optoelectronic applications?

- Methodological Answer : Incorporating donor-acceptor units (e.g., thiophene or fluorinated thiophene) into conjugated polymers enhances π-π stacking. For example, 3,7-di(thiophen-2-yl)-1,5-naphthyridine-2,6-dione-based polymers achieve 9.63% solar cell efficiency due to optimized light absorption and charge transport .

Key Recommendations for Researchers

- Prioritize spectroscopic validation (NMR, MS) to confirm synthetic products.

- Use HPLC-MS to monitor stability and degradation pathways in aqueous or oxidative conditions .

- Explore DFT-guided design to optimize electronic properties for tailored applications (e.g., medicinal or materials chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.